molecular formula C7H5ClF2O B2841932 1-Chloro-2,4-difluoro-5-methoxybenzene CAS No. 1261628-93-6

1-Chloro-2,4-difluoro-5-methoxybenzene

Cat. No. B2841932
CAS RN: 1261628-93-6
M. Wt: 178.56
InChI Key: FZDCQMDEJJMLAZ-UHFFFAOYSA-N
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Description

1-Chloro-2,4-difluoro-5-methoxybenzene is a chemical compound with the molecular formula C7H5ClF2O. It has a molecular weight of 178.57 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5ClF2O/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3 . This indicates the presence of chlorine, fluorine, and methoxy groups attached to a benzene ring.


Chemical Reactions Analysis

As a halogenated aromatic compound, this compound may undergo nucleophilic substitution reactions . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine can substantially enhance the rate of substitution .

Scientific Research Applications

Electrochemical Fluorination

The electrochemical fluorination process is a critical pathway for the synthesis of fluorinated aromatic compounds. A study by Hirohide Horio et al. investigated the side-reactions during the fluorination of halobenzenes, revealing insights into the formation mechanism of fluorinated products and their byproducts. This process is essential for the synthesis of compounds like 1-Chloro-2,4-difluoro-5-methoxybenzene, providing a foundation for further chemical transformations and applications in materials science and pharmaceuticals Hirohide Horio, K. Momota, Katsuya Kato, M. Morita, Y. Matsuda, 1996, Electrochimica Acta.

Electrosynthesis of Polymers

In the field of polymer science, the electrosynthesis method offers a route to polymers with specific electrical and optical properties. T. Moustafid et al. demonstrated the electrosynthesis and characterization of soluble poly(2-methoxy-5-alkoxy paraphenylenes), highlighting the impact of methoxy and alkoxy substituents on the solubility and electronic properties of the polymers. This research contributes to the development of materials for electronic devices and coatings, where this compound can serve as a precursor for the synthesis of such polymers T. Moustafid, S. Aeiyach, J. Aaron, H. Mir-Hedayatullah, P. Lacaze, 1991, Polymer.

Charge Transfer in Organic Compounds

The study of charge transfer processes in organic compounds is fundamental to understanding their electronic properties and potential applications in optoelectronics. Jye‐Shane Yang et al. explored the substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes. The findings from this study elucidate the influence of methoxy groups on the electronic properties of aromatic compounds, which is crucial for designing organic semiconductors and photovoltaic materials. The research provides insights into the role of substituents like this compound in modulating the electronic characteristics of organic molecules Jye‐Shane Yang, Kang-ling Liau, Chin-Min Wang, C. Hwang, 2004, Journal of the American Chemical Society.

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-chloro-2,4-difluoro-5-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDCQMDEJJMLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261628-93-6
Record name 1-chloro-2,4-difluoro-5-methoxybenzene
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